molecular formula C24H20N2O2 B11610242 5-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol

5-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol

Cat. No.: B11610242
M. Wt: 368.4 g/mol
InChI Key: CWMPUSKUSXTPAT-UHFFFAOYSA-N
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Description

Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is characterized by the presence of two indole groups attached to a central phenolic structure, which is further substituted with a methoxy group.

Preparation Methods

The synthesis of 5-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol typically involves the condensation of indole derivatives with appropriate nucleophiles. Common synthetic routes include the use of catalysts such as copper catalysts, methanesulfonic acid, and various solid acidic catalysts like Amberlyst and montmorillonite clay . Industrial production methods often employ these catalysts under controlled conditions to ensure high yields and purity.

Chemical Reactions Analysis

5-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Common reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Electrophilic substitution reactions are prevalent due to the aromatic nature of the indole rings. .

Scientific Research Applications

Mechanism of Action

Properties

Molecular Formula

C24H20N2O2

Molecular Weight

368.4 g/mol

IUPAC Name

5-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol

InChI

InChI=1S/C24H20N2O2/c1-28-23-11-10-15(12-22(23)27)24(18-13-25-20-8-4-2-6-16(18)20)19-14-26-21-9-5-3-7-17(19)21/h2-14,24-27H,1H3

InChI Key

CWMPUSKUSXTPAT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54)O

Origin of Product

United States

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